![molecular formula C26H27N5O2 B2697711 3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877618-02-5](/img/structure/B2697711.png)
3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality 3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Dye-Sensitized Solar Cells (DSSCs)
Donor–π spacer–acceptor (D–π–A) dyes play a crucial role in designing efficient organic dye-sensitized solar cells. The title compound, synthesized via the Suzuki cross-coupling reaction, serves as a key intermediate for these sensitizers. Here’s how it contributes:
- Application : Incorporating this compound into DSSCs can improve their performance, making them more cost-effective and environmentally friendly .
Antiviral Activity
While not directly related to the compound’s structure, it’s interesting to note that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit antiviral properties. Although not specifically tested for this compound, similar structures have shown promise:
- Potential : These compounds could reduce viral plaque formation, contributing to antiviral therapies .
Imidazole Chemistry
The compound contains an imidazole moiety, which has diverse applications:
properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-18-16-30(21-14-8-7-10-19(21)2)25-27-23-22(31(25)17-18)24(32)29(26(33)28(23)3)15-9-13-20-11-5-4-6-12-20/h4-14,18H,15-17H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMPVTURKUKWSG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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